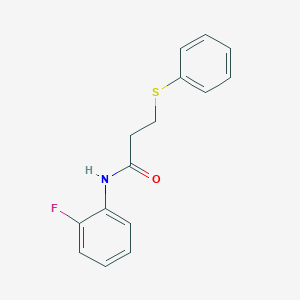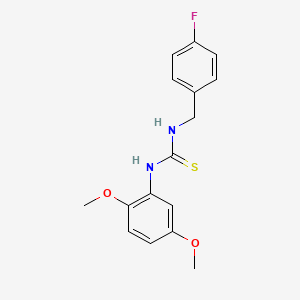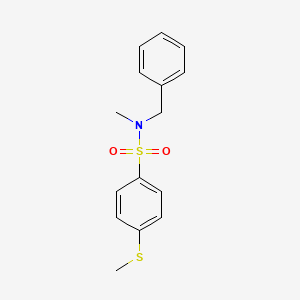
N-(2-fluorophenyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-3-(phenylthio)propanamide, also known as FPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPTP belongs to the class of thioamide compounds, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-3-(phenylthio)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N-(2-fluorophenyl)-3-(phenylthio)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, N-(2-fluorophenyl)-3-(phenylthio)propanamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-3-(phenylthio)propanamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of HDACs, which can lead to changes in gene expression and cell cycle arrest. N-(2-fluorophenyl)-3-(phenylthio)propanamide has also been shown to induce apoptosis in cancer cells. Additionally, N-(2-fluorophenyl)-3-(phenylthio)propanamide has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-fluorophenyl)-3-(phenylthio)propanamide is its potential as a therapeutic agent for the treatment of cancer and other diseases. N-(2-fluorophenyl)-3-(phenylthio)propanamide has been shown to have potent anti-cancer activity and could be developed into a new class of anti-cancer drugs. However, there are also limitations to the use of N-(2-fluorophenyl)-3-(phenylthio)propanamide in lab experiments. One limitation is the potential for toxicity, as N-(2-fluorophenyl)-3-(phenylthio)propanamide has been found to be toxic to some normal cells. Additionally, N-(2-fluorophenyl)-3-(phenylthio)propanamide has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For the study of N-(2-fluorophenyl)-3-(phenylthio)propanamide include the development of new derivatives, investigation of its mechanisms of action, and study in combination with other drugs.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-3-(phenylthio)propanamide involves the reaction of 2-fluoroaniline with thiophenol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 3-chloropropionyl chloride to yield N-(2-fluorophenyl)-3-(phenylthio)propanamide. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
N-(2-fluorophenyl)-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-fluorophenyl)-3-(phenylthio)propanamide has been found to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-viral activity against the herpes simplex virus.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c16-13-8-4-5-9-14(13)17-15(18)10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPFAMUUMJFALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-(phenylsulfanyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)
![2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5762075.png)
![2-[(4-methylphenyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5762079.png)

![3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5762102.png)
![3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5762106.png)
![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)

![methyl 4-[({[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5762126.png)
![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5762130.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5762147.png)
![4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]pyrimidine](/img/structure/B5762166.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)
